N1-((3-((2,5-dimethylphenyl)sulfonyl)-1,3-oxazinan-2-yl)methyl)-N2-(pyridin-4-ylmethyl)oxalamide
Description
N1-((3-((2,5-Dimethylphenyl)sulfonyl)-1,3-oxazinan-2-yl)methyl)-N2-(pyridin-4-ylmethyl)oxalamide is a synthetic oxalamide derivative characterized by a 1,3-oxazinan-2-ylmethyl core substituted with a 2,5-dimethylphenylsulfonyl group and a pyridin-4-ylmethyl moiety.
Properties
IUPAC Name |
N-[[3-(2,5-dimethylphenyl)sulfonyl-1,3-oxazinan-2-yl]methyl]-N'-(pyridin-4-ylmethyl)oxamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H26N4O5S/c1-15-4-5-16(2)18(12-15)31(28,29)25-10-3-11-30-19(25)14-24-21(27)20(26)23-13-17-6-8-22-9-7-17/h4-9,12,19H,3,10-11,13-14H2,1-2H3,(H,23,26)(H,24,27) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DAIBRXWCIPEJBK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)C)S(=O)(=O)N2CCCOC2CNC(=O)C(=O)NCC3=CC=NC=C3 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H26N4O5S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
446.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Comparison with Similar Compounds
Structural Features
Oxalamide derivatives share a common N1-N2 oxalamide backbone but differ in substituents, which dictate their physicochemical and biological properties.
Table 1: Structural and Functional Comparison of Selected Oxalamide Derivatives
Key Observations:
- Sulfonyl vs. Methoxy Groups: The target compound’s 2,5-dimethylphenylsulfonyl group introduces steric bulk and electron-withdrawing effects, contrasting with S336’s methoxy substituents, which enhance solubility and receptor binding in umami taste modulation .
- Pyridine Positioning: The pyridin-4-ylmethyl group in the target compound differs from pyridin-2-yl in S336, which may alter hydrogen-bonding interactions in biological targets .
Pharmacological and Physicochemical Properties
- Antiviral Activity: Compounds like 13–15 () achieve HIV inhibition via thiazole and pyrrolidine substituents, suggesting that the target compound’s sulfonyl group might enhance protease binding affinity or metabolic stability .
- Antimicrobial Activity: GMC-series compounds () show that electron-withdrawing substituents (e.g., chloro, bromo) on phenyl rings correlate with antimicrobial efficacy. The target compound’s electron-donating dimethyl groups may reduce such activity but improve lipophilicity for CNS penetration .
- Solubility and Bioavailability: The sulfonyl group in the target compound likely increases aqueous solubility compared to MNFO’s naphthyl and furyl groups, which are more lipophilic .
Q & A
Q. What are the standard laboratory synthesis protocols for this compound?
Methodological Answer: The synthesis of oxalamide derivatives typically involves a two-step process:
Sulfonylation : Reacting 1,3-oxazinan-2-ylmethylamine with 2,5-dimethylbenzenesulfonyl chloride in anhydrous dichloromethane (DCM) under nitrogen, using triethylamine (TEA) as a base .
Oxalamide Coupling : Treating the sulfonylated intermediate with oxalyl chloride (1.5–2.0 eq) in dioxane or THF, followed by reaction with pyridin-4-ylmethylamine. Purification is achieved via column chromatography (silica gel, ethyl acetate/hexane gradient) .
Q. Key Parameters :
- Stoichiometry: Excess oxalyl chloride ensures complete coupling.
- Solvent: Dioxane enhances solubility of intermediates.
- Yield Optimization: Adjust reaction time (12–24 hrs) and temperature (0°C to room temperature).
Q. Reference Data :
| Step | Reagents/Conditions | Yield | Purity (HPLC) |
|---|---|---|---|
| 1 | TEA, DCM, RT, 12h | 65–70% | >90% |
| 2 | Oxalyl chloride, dioxane, 0°C→RT | 60–73% | >95% |
Q. Which spectroscopic techniques are critical for structural confirmation?
Methodological Answer:
- FTIR : Confirm sulfonyl (SO₂, ~1350–1150 cm⁻¹) and oxalamide (C=O, ~1670–1700 cm⁻¹) groups .
- 1H/13C NMR : Key signals include:
- Mass Spectrometry (HRMS) : Verify molecular ion peak (e.g., [M+H]⁺ calculated for C₂₄H₂₈N₄O₅S: 508.18) .
Note : Discrepancies in NMR splitting patterns may arise from rotational isomerism of the oxalamide bond; use variable-temperature NMR to resolve .
Q. What reactive sites govern the compound’s chemical behavior?
Methodological Answer:
- Sulfonyl Group (Ar-SO₂) : Electrophilic at sulfur; susceptible to nucleophilic substitution (e.g., hydrolysis under acidic/basic conditions) .
- Oxazinan Ring : Basic nitrogen can coordinate metal ions or undergo protonation in acidic media .
- Pyridin-4-ylmethyl Group : Participates in π-π stacking or hydrogen bonding; the pyridine nitrogen may act as a weak base (pKa ~1–3) .
Q. Reactivity Table :
| Site | Reaction Type | Example Conditions |
|---|---|---|
| Sulfonyl group | Nucleophilic substitution | NaOH (1M), reflux, 6h |
| Oxalamide | Hydrolysis | HCl (6M), 80°C, 3h |
| Pyridine ring | Electrophilic substitution | HNO₃/H₂SO₄, 0°C, 1h |
Advanced Research Questions
Q. How can contradictory NMR or mass spectrometry data be resolved?
Methodological Answer:
- Scenario : Split signals in 1H NMR due to restricted rotation of the oxalamide bond.
- Scenario : Mass spec shows [M+Na]⁺ instead of [M+H]⁺.
- Solution : Use soft ionization (ESI) and compare with theoretical isotopic patterns .
Case Study : A 2022 study resolved conflicting FTIR carbonyl peaks (1679 vs. 1730 cm⁻¹) by attributing them to crystalline vs. amorphous phases, confirmed via XRD .
Q. What in vitro assays are suitable for evaluating biological activity?
Methodological Answer:
- Enzyme Inhibition : Use fluorescence-based assays (e.g., kinase or protease targets) with ATP/GTP competitors. The sulfonyl group may chelate Mg²⁺ in kinase active sites .
- Cellular Uptake : Employ HPLC-MS to quantify intracellular concentrations in HeLa or HEK293 cells, using a pyridine-tagged fluorescent probe .
- Cytotoxicity : MTT assay (48–72 hr exposure, IC₅₀ calculation) with controls for solvent effects (e.g., DMSO ≤0.1%) .
Q. Assay Design Table :
| Assay Type | Protocol Details | Key Parameters |
|---|---|---|
| Kinase Inhibition | ADP-Glo™ Kit, 10 µM ATP, 30 min incubation | Z´ factor >0.5 |
| Cellular Uptake | LC-MS/MS, LLOQ 1 ng/mL | Stable isotope internal standard |
Q. How can synthesis be optimized for scalability and purity?
Methodological Answer:
- Parameter Screening : Use DoE (Design of Experiments) to optimize:
- Purification : Switch from column chromatography to recrystallization (ethanol/water) for >100 mg batches .
Case Study : A 2019 study achieved 81% yield by using microwave-assisted synthesis (80°C, 30 min) for analogous oxalamides, reducing reaction time 12-fold .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
